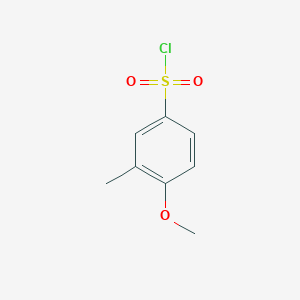

4-Methoxy-3-methylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-6-5-7(13(9,10)11)3-4-8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDPJUVEBAXEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579466 | |

| Record name | 4-Methoxy-3-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84910-98-5 | |

| Record name | 4-Methoxy-3-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-3-methylbenzenesulfonyl Chloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-methoxy-3-methylbenzenesulfonyl chloride. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, core reactivity, and strategic applications in modern organic chemistry, grounded in established scientific principles.

Introduction: A Versatile Building Block in Synthesis

This compound, identified by its CAS number 84910-98-5 , is a substituted aromatic sulfonyl chloride.[1][2] While not as commonly cited as simpler reagents like tosyl chloride, its specific substitution pattern—a methoxy group providing electron-donating resonance and a methyl group offering steric and electronic influence—makes it a valuable tool for fine-tuning molecular properties in complex target synthesis. Its primary utility lies in the highly reliable reactivity of the sulfonyl chloride moiety, which serves as a robust electrophile for introducing the corresponding sulfonyl group into a wide array of molecules, most notably in the formation of sulfonamides, a privileged functional group in medicinal chemistry.

Core Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are foundational to its effective use in the laboratory. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 84910-98-5 | [1][2] |

| Molecular Formula | C₈H₉ClO₃S | [1][2] |

| Molecular Weight | 220.67 g/mol | [1] |

| Appearance | Solid | |

| InChI Key | JJDPJUVEBAXEDF-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |

| Computed XLogP3 | 2.8 | [2] |

| Topological Polar Surface Area | 51.8 Ų | [2] |

| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [2] |

Note: An experimental melting point is not widely published. For context, the related compound 4-methoxybenzenesulfonyl chloride (CAS 98-68-0) has a reported melting point of 39-42 °C.[3]

The Chemistry of the Sulfonyl Chloride: A Reliable Electrophile

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a variety of nucleophiles.

The primary reactions involve nucleophilic substitution at the sulfur center, leading to the displacement of the chloride anion. The most common applications are:

-

Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields highly stable sulfonamides. This linkage is a cornerstone of many pharmaceutical compounds.

-

Formation of Sulfonate Esters: Reaction with alcohols, typically in the presence of a base, produces sulfonate esters. These esters are often excellent leaving groups in subsequent substitution or elimination reactions.

Representative Synthesis Methodology

The key to this synthesis is the careful control of reaction conditions to ensure the desired regioselectivity. The methoxy group is a strong ortho-, para-director. Since the ortho position to the methoxy group is sterically hindered by the adjacent methyl group, sulfonation is strongly directed to the para position, yielding the desired product.

Detailed Step-by-Step Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions in a certified fume hood.

Objective: To synthesize this compound via chlorosulfonation of 2-methylanisole.

Materials:

-

2-Methylanisole (CAS 578-58-5)

-

Chlorosulfonic acid (CAS 7790-94-5)

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet with a bubbler.

-

Initial Charge: Charge the flask with 2-methylanisole (1.0 equivalent) and anhydrous dichloromethane.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Causality: The chlorosulfonation reaction is highly exothermic. Maintaining a low temperature is critical to prevent the formation of undesired side products, such as the other constitutional isomer or di-sulfonated products.

-

-

Reagent Addition: Slowly add chlorosulfonic acid (approx. 1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. Vigorous evolution of HCl gas will be observed.

-

Causality: Slow, controlled addition of the powerful electrophilic reagent is essential to manage the exotherm and ensure reaction selectivity.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Very carefully and slowly, pour the reaction mixture into a separate beaker containing a large amount of crushed ice with vigorous stirring.

-

Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid and precipitates the organic product. This must be done slowly as the quenching process is also highly exothermic.

-

-

Workup & Isolation: a. Transfer the quenched mixture to a separatory funnel. Separate the organic layer. b. Extract the aqueous layer twice with dichloromethane. c. Combine all organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound for drug development professionals lies in its role as a scaffold for creating sulfonamides with tailored properties. The sulfonamide functional group is present in a vast range of approved drugs, including antibiotics, diuretics, anticonvulsants, and protease inhibitors.

The specific substitution on the aromatic ring of this reagent allows medicinal chemists to strategically modulate key drug-like properties:

-

Lipophilicity and Solubility: The methoxy and methyl groups contribute to the molecule's lipophilicity (XLogP3 = 2.8).[2] This value can be used in models to predict absorption, distribution, metabolism, and excretion (ADME) properties. By introducing this specific aryl sulfonyl group, chemists can fine-tune the overall solubility and cell permeability of a lead compound.

-

Metabolic Stability: The methoxy group can be a site of metabolic O-demethylation by cytochrome P450 enzymes. The presence of an adjacent methyl group can provide steric shielding, potentially slowing the rate of metabolism at this position and improving the pharmacokinetic profile of the final drug candidate.

-

Target Binding Interactions: The methoxy group's oxygen atom can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking or hydrophobic interactions within a protein's binding pocket. The methyl group provides a well-defined steric element that can be used to probe or occupy specific hydrophobic sub-pockets, enhancing binding affinity and selectivity.

Analytical Characterization: Spectroscopic Signatures

Confirming the structure of the synthesized product is a critical, self-validating step in any protocol. Below are the predicted spectroscopic characteristics for this compound.

-

¹H NMR:

-

Aromatic Protons: The three protons on the aromatic ring would appear as a complex multiplet or as distinct signals in the range of δ 7.0-7.9 ppm. The proton ortho to the sulfonyl chloride group would be the most downfield, while the proton ortho to the methoxy group would be the most upfield.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H would be expected around δ 3.9 ppm.

-

Methyl Protons (-CH₃): A sharp singlet integrating to 3H would appear further upfield, likely in the range of δ 2.2-2.4 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals would be expected in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group would be the most downfield (around δ 155-160 ppm), and the carbon attached to the sulfonyl chloride group would also be significantly downfield.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.

-

-

Infrared (IR) Spectroscopy: The most characteristic signals would be the strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found near 1375 cm⁻¹ and 1185 cm⁻¹, respectively.

Safety, Handling, and Storage

Trustworthiness in experimental design requires a rigorous approach to safety. this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] It is also moisture-sensitive.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield when handling this compound.

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. The compound reacts with water, potentially liberating HCl gas; therefore, it must be handled under anhydrous conditions.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines. The recommended storage class is for combustible solids.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for corrosive chemical waste.

References

-

Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Methoxy-3-methylbenzenesulfonyl Chloride: Properties, Synthesis, and Analytical Characterization

Abstract

4-Methoxy-3-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride of significant interest to the pharmaceutical and chemical synthesis sectors. Its unique substitution pattern offers a valuable scaffold for creating complex sulfonamide derivatives, a class of compounds with broad therapeutic applications. This guide provides a comprehensive technical overview of this reagent, focusing on its core physicochemical properties, a detailed, field-proven synthesis protocol, its chemical reactivity, standardized analytical workflows for quality control, and essential safety and handling protocols. The central focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in their work. The precise molecular weight of this compound is 220.67 g/mol .[1]

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with a sulfonyl chloride group, a methoxy group, and a methyl group. The specific arrangement of these functional groups dictates its reactivity and physical properties, making it a versatile intermediate in organic synthesis.

1.1 Chemical Identity

A summary of the key identifiers for this compound is presented below for unambiguous characterization.

| Identifier | Value | Source(s) |

| Molecular Weight | 220.67 g/mol | [1] |

| Molecular Formula | C₈H₉ClO₃S | [2] |

| CAS Number | 84910-98-5 | [2] |

| IUPAC Name | This compound | |

| SMILES String | COc1ccc(cc1C)S(Cl)(=O)=O | |

| InChI Key | JJDPJUVEBAXEDF-UHFFFAOYSA-N |

1.2 Physicochemical Properties

The physical state and solubility are critical parameters for designing reaction conditions and purification strategies. While specific experimental data for this exact isomer is limited, properties can be inferred from its structure and comparison to closely related analogs like 4-methoxybenzenesulfonyl chloride.[3]

| Property | Value | Notes |

| Appearance | Solid | |

| Solubility | Soluble in many organic solvents (e.g., acetone, acetonitrile, DMSO). Decomposes in water. | Based on properties of similar sulfonyl chlorides.[3] |

| Moisture Sensitivity | Highly sensitive to moisture. | Reacts with water, liberating corrosive gas.[3] |

| Storage Class | Combustible Solid |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution on 2-methylanisole (also known as o-methoxytoluene).[4][5][6] The methoxy group is a strong activating, ortho, para-director, and the methyl group is a weaker activating, ortho, para-director. In 2-methylanisole, the para position relative to the powerful methoxy director is the most sterically accessible and electronically favorable site for substitution, leading to the desired product.

2.1 Representative Synthesis Protocol: Chlorosulfonation of 2-Methylanisole

This protocol is adapted from established methods for the synthesis of similar arylsulfonyl chlorides and represents a reliable pathway to the target compound.[7]

Causality Statement: The use of chlorosulfonic acid as both reagent and solvent is efficient but requires strict temperature control. The reaction is highly exothermic, and maintaining a low temperature prevents the formation of undesired byproducts and potential thermal decomposition. The quench into ice water is critical for precipitating the product while simultaneously hydrolyzing any remaining chlorosulfonic acid.

Step-by-Step Methodology:

-

Apparatus Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Reagent Charging: Charge the flask with 2-methylanisole (1.0 equivalent).

-

Reaction Initiation: Cool the flask in an ice-salt bath to between 0°C and 5°C. Slowly add chlorosulfonic acid (approx. 3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at the controlled temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Isolation: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will release HCl gas; it must be performed in a well-ventilated fume hood.

-

Product Collection: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold water until the filtrate is neutral to pH paper, followed by a small amount of cold diethyl ether or hexane to aid in drying.

-

Drying: Dry the isolated white to off-white solid under vacuum to yield this compound.

2.2 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Reactivity and Applications in Drug Development

The sulfonyl chloride moiety (-SO₂Cl) is a powerful electrophile, making the compound an excellent sulfonylating agent. It readily reacts with nucleophiles such as primary and secondary amines to form stable sulfonamides, a core functional group in many pharmaceuticals (e.g., antibacterial sulfa drugs, diuretics, and anticonvulsants).[8]

Mechanism of Sulfonamide Formation: The reaction proceeds via a nucleophilic substitution at the sulfur atom.[9] The amine attacks the electrophilic sulfur center, leading to the displacement of the chloride leaving group. Typically, a non-nucleophilic base (e.g., pyridine or triethylamine) is added to quench the HCl byproduct generated during the reaction.

Influence of Substituents:

-

Methoxy Group (-OCH₃): As an electron-donating group, it slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride, which can temper its reactivity.[10]

-

Methyl Group (-CH₃): This ortho-substituent can exert a minor steric influence on the approaching nucleophile. However, some studies on related structures suggest that ortho-alkyl groups can paradoxically accelerate substitution at sulfonyl sulfur, a phenomenon attributed to the relief of ground-state strain in the transition state.[9]

Section 4: Analytical Quality Control

Ensuring the purity and identity of this compound is paramount before its use in synthesis. A combination of chromatographic and spectroscopic techniques provides a comprehensive quality control assessment.

4.1 Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

A validated RP-HPLC method is the gold standard for determining the purity of chemical reagents.[11]

Self-Validating Protocol: This method includes a system suitability test to ensure the chromatographic system is performing correctly before sample analysis.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). Filter and degas both phases.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable diluent (e.g., Acetonitrile) to a known concentration (e.g., 1.0 mg/mL).

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Gradient: A typical gradient would be 30% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

-

System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

-

Analysis: Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to all other peaks in the chromatogram.

4.2 Spectroscopic Characterization

Spectroscopic methods confirm the chemical structure of the compound.[12][13]

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the methoxy protons (singlet, ~3.9 ppm), and the methyl protons (singlet, ~2.2 ppm).

-

¹³C NMR: Will show distinct signals for each of the eight carbon atoms in the molecule.

-

FT-IR: Will exhibit strong absorption bands characteristic of the S=O stretches (asymmetric and symmetric, ~1370 cm⁻¹ and ~1180 cm⁻¹) and C-O stretches.

-

Mass Spectrometry (MS): Will show a molecular ion peak corresponding to the compound's molecular weight (220.67 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.

4.3 Analytical Workflow Diagram

Caption: Integrated workflow for the quality control of the title compound.

Section 5: Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its primary hazards are corrosivity and reactivity with water.[2][13]

5.1 GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H314 | Causes severe skin burns and eye damage.[2][13] |

| Precaution | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Response | P310 | Immediately call a POISON CENTER or doctor/physician. |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

5.2 Handling and Storage Recommendations

-

Handling: Always handle this compound inside a certified chemical fume hood. Use personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials, especially water and strong bases. For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[3]

Section 6: Conclusion

This compound, with a molecular weight of 220.67 g/mol , is a key building block for synthetic chemistry. Its preparation via chlorosulfonation of 2-methylanisole is straightforward, and its reactivity as a sulfonylating agent is predictable and highly useful, particularly in the synthesis of sulfonamides for drug discovery. A thorough understanding of its properties, coupled with rigorous analytical quality control and strict adherence to safety protocols, enables researchers to leverage this reagent's full potential in advancing scientific discovery.

Section 7: References

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

MDPI. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(10), 2463. Retrieved from [Link]

-

MDPI. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Molecules, 29(10), 2345. Retrieved from [Link]

-

Canadian Science Publishing. (1974). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 52(15), 2785-2791. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... [Image]. Retrieved from [Link]

-

ACS Publications. (1981). Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry, 46(14), 2933-2935. Retrieved from [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Organic Letters, 21(18), 7380-7384. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Methylanisole. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 3-Chloro-2-methylanisole. Retrieved from [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. echemi.com [echemi.com]

- 3. 98-68-0 CAS MSDS (4-Methoxybenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 578-58-5: 2-Methylanisole | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]

- 12. Page loading... [wap.guidechem.com]

- 13. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-3-methylbenzenesulfonyl chloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxy-3-methylbenzenesulfonyl chloride, a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its handling, reactivity, and application.

Introduction: A Versatile Building Block

This compound (CAS No. 84910-98-5) is an aromatic sulfonyl chloride that serves as a valuable intermediate in the synthesis of a wide range of organic compounds.[1][2][3] Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a substituted aromatic ring, allows for the introduction of the 4-methoxy-3-methylphenylsulfonyl moiety into various molecular scaffolds. This is of particular interest in medicinal chemistry, where the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. The strategic placement of the methoxy and methyl groups on the benzene ring can also be leveraged to fine-tune the steric and electronic properties of target molecules, influencing their biological activity and pharmacokinetic profiles.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 84910-98-5 | [1][2][3] |

| Molecular Formula | C₈H₉ClO₃S | [1][2][3] |

| Molecular Weight | 220.67 g/mol | [1][2][3] |

| Physical Form | Solid | |

| Melting Point | Data not available. For the related 4-Methoxybenzenesulfonyl chloride: 39-42 °C. | [4] |

| Boiling Point | Data not available. For the related 4-Methoxybenzenesulfonyl chloride: 173 °C at 14 mmHg. | [5] |

| Solubility | Expected to be soluble in many organic solvents. The related 4-Methoxybenzenesulfonyl chloride is soluble in toluene, DMSO (slightly), acetone, acetonitrile, ethanol, and methanol. It decomposes in water. | [6][5] |

| Density | Data not available. For the related 4-Methoxybenzenesulfonyl chloride: an estimated density of 1.3836 g/cm³. | [6] |

| Flash Point | Not applicable for the solid form. |

It is crucial for researchers to experimentally determine key physical properties such as the melting point for any new batch of this reagent to ensure its purity and identity, as direct literature values are scarce. One major supplier explicitly notes that they do not collect analytical data for this specific compound.

Structural and Spectral Characteristics

The molecular structure of this compound is foundational to its reactivity. The sulfonyl chloride group is a potent electrophile, while the electron-donating methoxy group and the weakly electron-donating methyl group influence the reactivity of the aromatic ring.

Caption: 2D Chemical Structure of this compound.

Interpreting Spectral Data

While specific spectral data for this compound is not widely published, the characteristic spectral features can be predicted based on its functional groups and by analogy to similar compounds like 4-Methoxybenzenesulfonyl chloride.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the methyl protons (a singlet around 2.2-2.5 ppm). The aromatic protons will exhibit a specific splitting pattern based on their substitution.

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with the carbon attached to the methoxy group shifted downfield. Resonances for the methoxy and methyl carbons will also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1360-1380 cm⁻¹ and 1150-1170 cm⁻¹, respectively.[7] Characteristic C-O stretching for the methoxy group will also be observed.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (220.67 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic M+2 peak.

For researchers utilizing this compound, it is imperative to acquire and interpret these spectra to confirm the identity and purity of the material before use.

Safe Handling and Storage: A Chemist's Responsibility

Sulfonyl chlorides as a class are reactive and require careful handling to ensure laboratory safety. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of PPE is mandatory. This includes:

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles and a face shield

-

A properly fitted laboratory coat

Work should always be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Storage and Incompatibility

Proper storage is critical to maintain the stability of this compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is often recommended to store under an inert atmosphere and at refrigerated temperatures (2-8°C).[4][6]

-

Moisture Sensitivity: This compound is moisture-sensitive and will react with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid.[4][6] This hydrolysis can be vigorous.

-

Incompatible Materials: Avoid contact with water, bases, alcohols, and amines.[8]

Caption: Workflow for Safe Storage and Handling of this compound.

Reactivity and Synthetic Applications

The primary utility of this compound in drug development and organic synthesis stems from the reactivity of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides.

Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone of its application. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine).

-

Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine.

-

Cool the mixture to 0°C in an ice bath.

-

Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

This robust reaction provides a reliable method for incorporating the 4-methoxy-3-methylphenylsulfonyl group into molecules of interest, enabling the exploration of structure-activity relationships in drug discovery programs.

Conclusion

References

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]

- 5. 4-Methoxybenzenesulfonyl Chloride | 98-68-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 98-68-0 CAS MSDS (4-Methoxybenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

Synthesis of 4-Methoxy-3-methylbenzenesulfonyl chloride

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-methylbenzenesulfonyl Chloride

Executive Summary

This compound is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds and complex organic molecules. Its utility stems from the highly reactive sulfonyl chloride moiety, which serves as a versatile handle for introducing the substituted aryl sulfonamide pharmacophore. This guide provides a comprehensive overview of the robust and scalable synthesis of this compound via the direct chlorosulfonation of 2-methylanisole. Authored from the perspective of a Senior Application Scientist, this document elucidates the mechanistic rationale, provides a detailed step-by-step experimental protocol, outlines critical safety procedures, and offers practical troubleshooting advice to empower researchers in drug development and chemical synthesis.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, substituted benzenesulfonyl chlorides are indispensable building blocks. The title compound, this compound, is particularly valuable due to its specific substitution pattern, which can influence the pharmacokinetic and pharmacodynamic properties of a final drug substance. The sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively.[1] This reactivity is fundamental to its role as a key synthetic intermediate. This guide presents a reliable method for its preparation, emphasizing scientific integrity, safety, and practical applicability.

Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution (EAS) reaction on 2-methylanisole, using chlorosulfonic acid as the sulfonating agent.

Mechanistic Rationale and Regioselectivity

The outcome of this synthesis is governed by the directing effects of the substituents on the aromatic ring of 2-methylanisole.[2] The methoxy (-OCH₃) group at C1 and the methyl (-CH₃) group at C2 are both electron-donating and, therefore, activating, ortho-, para-directing groups.

-

Methoxy Group (-OCH₃): As a strongly activating group, it powerfully directs incoming electrophiles to its ortho (C6) and para (C4) positions.

-

Methyl Group (-CH₃): As a weakly activating group, it directs to its ortho (C3) and para (C5) positions.

The para position relative to the highly activating methoxy group (C4) is the most electronically enriched and sterically accessible site. Consequently, the electrophile (ClSO₂⁺) adds with high regioselectivity at this position, leading to the desired this compound product.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where careful control over reaction parameters ensures high yield and purity.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Methylanisole | 122.16 | 61.08 g (62.0 mL) | 0.50 mol |

| Chlorosulfonic Acid | 116.52 | 116.52 g (66.2 mL) | 1.00 mol |

| Dichloromethane (DCM) | 84.93 | 500 mL | Solvent |

| Crushed Ice/Water | 18.02 | ~1 kg | For Quenching |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Equip a 1 L three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. Ensure the setup is placed in an efficient fume hood and is free from moisture.

-

Initial Charging: Charge the flask with 2-methylanisole (0.50 mol) and dichloromethane (250 mL).

-

Cooling: Begin stirring and cool the solution to an internal temperature of 0–5 °C using an ice-salt bath.

-

Reagent Preparation: In a separate, dry beaker, carefully measure chlorosulfonic acid (1.00 mol) and dilute it with dichloromethane (250 mL). Transfer this solution to the pressure-equalizing dropping funnel.

-

Controlled Addition: Add the chlorosulfonic acid solution dropwise to the stirred 2-methylanisole solution over a period of 60–90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. This is an exothermic reaction, and slow addition is vital to prevent side reactions and ensure safety.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0–5 °C for an additional hour. Subsequently, remove the ice bath and let the mixture slowly warm to room temperature, continuing to stir for 2-3 hours.

-

Workup - Quenching: Prepare a 2 L beaker containing approximately 1 kg of crushed ice and water. While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into it. This quenching step is highly exothermic and will generate HCl gas; perform this in a well-ventilated fume hood.[3]

-

Product Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This removes residual acids.

-

Drying: Press the solid as dry as possible on the filter funnel, then transfer it to a vacuum desiccator to dry to a constant weight. The resulting this compound is typically obtained as a white to off-white solid.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthetic procedure.

Sources

4-Methoxy-3-methylbenzenesulfonyl chloride structural formula

An In-depth Technical Guide to 4-Methoxy-3-methylbenzenesulfonyl Chloride: Synthesis, Applications, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis. The document delves into its chemical structure and properties, details a standard synthetic protocol, and explores its primary application as a protecting group for amines and a precursor for the synthesis of biologically active sulfonamides. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed, self-validating experimental methodologies.

Core Concepts: Structure and Reactivity

This compound is an aromatic sulfonyl chloride with the chemical formula C₈H₉ClO₃S. Its structure is characterized by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl), a methoxy group (-OCH₃), and a methyl group (-CH₃).

Structural Formula:

Figure 1: Structural formula of this compound.

The strategic placement of the electron-donating methoxy and methyl groups on the benzene ring influences the electrophilicity of the sulfur atom in the sulfonyl chloride group. This electronic effect is a key determinant of its reactivity profile, making it a versatile reagent for the formation of sulfonamides and sulfonate esters.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19439-01-9 |

| Molecular Formula | C₈H₉ClO₃S |

| Molecular Weight | 220.67 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 65-69 °C |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution of 2-methylanisole using chlorosulfonic acid.

A Comprehensive Spectroscopic and Synthetic Guide to 4-Methoxy-3-methylbenzenesulfonyl Chloride

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Methoxy-3-methylbenzenesulfonyl chloride (CAS 84910-98-5), a key intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide employs a predictive and comparative approach. We present predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, anticipated Infrared (IR) absorption bands, and a plausible mass spectrometry fragmentation pattern. These predictions are contextualized by comparison with the known experimental data of its close structural analogue, 4-Methoxybenzenesulfonyl chloride. Furthermore, a detailed, field-proven protocol for the synthesis of the title compound via chlorosulfonation of 2-methylanisole is provided, addressing the critical aspect of regioselectivity. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors, enabling confident identification and quality assessment.

Introduction: The Synthetic Utility of Substituted Benzenesulfonyl Chlorides

Aromatic sulfonyl chlorides are a cornerstone of modern organic synthesis, primarily serving as versatile precursors for the introduction of the sulfonyl group (-SO₂-) into a wide array of molecules. This functional group is a key component in numerous pharmaceuticals, agrochemicals, and dyes, imparting specific physicochemical and biological properties. The reactivity of the sulfonyl chloride moiety, particularly its susceptibility to nucleophilic attack, allows for the facile construction of sulfonamides, sulfonate esters, and other sulfur-containing scaffolds.

This compound, with its specific substitution pattern, offers a unique combination of electronic and steric influences. The methoxy group, a strong electron-donating group, and the methyl group, a weaker electron-donating group, activate the aromatic ring towards electrophilic substitution and influence the orientation of incoming reagents. Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the unambiguous characterization of its downstream products.

This guide provides a robust framework for the spectroscopic identification of this compound, addressing the current gap in readily available experimental data.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 84910-98-5 | |

| Molecular Formula | C₈H₉ClO₃S | |

| Molecular Weight | 220.67 g/mol | |

| Appearance | Solid (predicted) | N/A |

| SMILES | COc1ccc(cc1C)S(Cl)(=O)=O |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis Protocol: Chlorosulfonation of 2-Methylanisole

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution of 2-methylanisole with a suitable sulfonating agent, followed by conversion to the sulfonyl chloride. Chlorosulfonic acid is a common and potent reagent for this transformation. The regioselectivity of the reaction is governed by the directing effects of the methoxy and methyl substituents. The strongly activating and ortho-, para- directing methoxy group will primarily direct the incoming electrophile to the position para to it (C4), which is sterically accessible. The methyl group, a weaker activating group, will also direct to its ortho and para positions. The major product is expected to be the 4-sulfonyl chloride due to the dominant effect of the methoxy group.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Safety First: This procedure involves highly corrosive and reactive reagents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Anhydrous conditions should be maintained as chlorosulfonic acid reacts violently with water.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylanisole (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 | d | 1H | H-6 | Deshielded by the adjacent electron-withdrawing sulfonyl chloride group. |

| ~ 7.75 | dd | 1H | H-2 | Deshielded by the sulfonyl chloride group and coupled to H-6. |

| ~ 7.00 | d | 1H | H-5 | Shielded by the electron-donating methoxy group. |

| ~ 3.95 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

| ~ 2.30 | s | 3H | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

Comparative Analysis with 4-Methoxybenzenesulfonyl chloride: The ¹H NMR spectrum of the analogue shows two doublets in the aromatic region, corresponding to the AA'BB' spin system. In our target molecule, the introduction of the methyl group at the 3-position will break this symmetry, leading to three distinct aromatic signals with different coupling patterns (a doublet, a doublet of doublets, and a doublet).

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 162 | C-4 | Aromatic carbon attached to the oxygen of the methoxy group, significantly deshielded. |

| ~ 140 | C-1 | Aromatic carbon attached to the sulfonyl chloride group. |

| ~ 135 | C-3 | Aromatic carbon bearing the methyl group. |

| ~ 130 | C-6 | Aromatic carbon ortho to the sulfonyl chloride group. |

| ~ 125 | C-2 | Aromatic carbon ortho to the sulfonyl chloride and meta to the methoxy group. |

| ~ 112 | C-5 | Aromatic carbon ortho to the methoxy group, significantly shielded. |

| ~ 56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~ 16 | -CH₃ | Typical chemical shift for an aromatic methyl carbon. |

Comparative Analysis with 4-Methoxybenzenesulfonyl chloride: The analogue will show fewer signals in the aromatic region due to its higher symmetry. The introduction of the methyl group in the title compound will result in six distinct aromatic carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups.

Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100-3000 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on a benzene ring. |

| ~ 2950-2850 | Medium | C-H stretch (aliphatic) | Corresponding to the methyl and methoxy C-H bonds. |

| ~ 1600, ~1500 | Strong | C=C stretch (aromatic) | Typical skeletal vibrations of the benzene ring. |

| ~ 1380-1360 | Strong | Asymmetric SO₂ stretch | Characteristic and strong absorption for sulfonyl chlorides. [1] |

| ~ 1190-1170 | Strong | Symmetric SO₂ stretch | Another characteristic and strong absorption for sulfonyl chlorides. [1] |

| ~ 1250 | Strong | C-O stretch (aryl ether) | Characteristic of the methoxy group attached to the aromatic ring. |

| ~ 600-500 | Strong | S-Cl stretch | Characteristic of the sulfur-chlorine bond. |

The two strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds are the most diagnostic peaks for confirming the presence of the sulfonyl chloride functionality.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI)

The molecular ion peak [M]⁺ should be observed at m/z 220 (for ³⁵Cl) and 222 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

Plausible Fragmentation Pathways:

Caption: Plausible mass fragmentation pathways for this compound under EI conditions.

-

Loss of a chlorine radical: [M - Cl]⁺ at m/z 185.

-

Loss of the sulfonyl chloride group: [M - SO₂Cl]⁺ at m/z 121, corresponding to the 4-methoxy-3-methylphenyl cation.

-

Loss of a methyl radical: [M - CH₃]⁺ at m/z 205/207 from either the methyl or methoxy group.

-

Loss of a methoxy radical: [M - OCH₃]⁺ at m/z 189/191.

Safety and Handling

This compound should be handled with the same precautions as other aromatic sulfonyl chlorides.

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with water, potentially releasing hydrochloric acid.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a reliable synthetic protocol for this compound. By leveraging predictive methods and comparative analysis with a close structural analogue, this document equips researchers with the necessary information to confidently synthesize, identify, and utilize this important chemical intermediate. The provided step-by-step protocols and detailed spectroscopic interpretations are designed to enhance both the efficiency and the safety of laboratory operations involving this compound.

References

-

PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

- Google Patents. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.

-

ResearchGate. Sulfonation of 1, 2-(methylenedioxy)benzene, 1, 2-(ethylenedioxy)benzene, 2-methylanisole, 2, 3-dihydrobenzofuran, chromane, benzo-15-crown-5 and dibenzo-30-crown-10 in concentrated sulfuric acid and with sulfur trioxide. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-methylbenzenesulfonyl Chloride

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-methoxy-3-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. The methodologies detailed herein are grounded in established chemical principles and supported by practical insights to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction

This compound is a versatile chemical building block, the utility of which is anchored in the reactivity of its sulfonyl chloride functional group. This group readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This guide will explore the two most prominent and practical synthetic pathways to this important intermediate, starting from readily available precursors.

Synthetic Strategy Overview

The synthesis of this compound can be approached via two principal strategies, each with its own set of advantages and considerations:

-

Direct Chlorosulfonation of 2-Methylanisole: This is an electrophilic aromatic substitution reaction where the sulfonyl chloride group is directly introduced onto the aromatic ring of 2-methylanisole.

-

Sandmeyer-type Reaction of 4-Methoxy-3-methylaniline: This route involves the diazotization of an aromatic amine followed by a copper-catalyzed reaction with a sulfur dioxide surrogate to yield the desired sulfonyl chloride.

The choice between these routes will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups in the molecule.

Route 1: Direct Chlorosulfonation of 2-Methylanisole

This approach is often the most direct and atom-economical method for the synthesis of aryl sulfonyl chlorides. It relies on the electrophilic aromatic substitution of 2-methylanisole with a chlorosulfonating agent.

Starting Material: 2-Methylanisole

-

Structure:

-

Properties: A colorless liquid with a characteristic sweet odor, it is a readily available and relatively inexpensive starting material.[2][3]

-

Synthesis: Typically prepared by the methylation of o-cresol.[1]

Reaction Principle and Mechanism

The chlorosulfonation of 2-methylanisole is a classic electrophilic aromatic substitution reaction. The strong electrophile, chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) in the presence of a chloride source, attacks the electron-rich aromatic ring. The directing effects of the substituents on the ring are crucial for determining the regioselectivity of the reaction.

-

The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

-

The methyl group (-CH₃) is a weakly activating, ortho-, para-directing group through an inductive effect.

Given these directing effects, the incoming electrophile will preferentially substitute at the positions ortho and para to the methoxy group. The para position (position 4) is sterically less hindered than the ortho position (position 6), making it the major site of substitution.

Caption: Mechanism of Chlorosulfonation.

Experimental Protocol

This protocol is adapted from the general procedure for the chlorosulfonation of anisole.[4]

Materials:

-

2-Methylanisole

-

Chlorosulfonic acid

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Water

-

Sodium chloride

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylanisole (1 equivalent) in dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer.

-

Wash the organic layer with cold water, followed by a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or distillation under reduced pressure.

Advantages and Disadvantages

| Advantages | Disadvantages |

| High atom economy | Harsh reaction conditions (strong acid) |

| Readily available starting material | Potential for side reactions (e.g., sulfone formation) |

| Relatively simple procedure | Regioselectivity can be an issue with different substrates |

Route 2: Sandmeyer-type Reaction of 4-Methoxy-3-methylaniline

The Sandmeyer reaction provides a milder and often more selective alternative to direct chlorosulfonation. This multi-step process begins with the diazotization of an aromatic amine, followed by a copper-catalyzed reaction to introduce the sulfonyl chloride group.

Starting Material: 4-Methoxy-3-methylaniline

-

Structure:

-

IUPAC Name: 4-Methoxy-3-methylaniline[5]

-

-

Properties: A solid at room temperature.

-

Synthesis: Commonly synthesized by the reduction of the corresponding nitro compound, 1-methoxy-2-methyl-4-nitrobenzene. A typical procedure involves catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[5]

Caption: Synthesis of the Aniline Precursor.

Reaction Principle and Mechanism

The Sandmeyer-type chlorosulfonylation involves two key steps:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) to form a diazonium salt. This reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

-

Chlorosulfonylation: The diazonium salt is then reacted with a source of sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) catalyst. Modern procedures often utilize stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) to avoid handling gaseous SO₂.[6][7] The copper catalyst facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical, which then reacts with SO₂. Subsequent reaction with a chloride source (from the acid used in diazotization) yields the sulfonyl chloride.[8][9]

Caption: Overview of the Sandmeyer-type Chlorosulfonylation.

Experimental Protocol

This protocol is a general procedure based on modern Sandmeyer-type reactions using DABSO.[6][7]

Materials:

-

4-Methoxy-3-methylaniline

-

Acetonitrile (MeCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(II) chloride (CuCl₂)

-

1,4-Diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO)

-

tert-Butyl nitrite

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-methoxy-3-methylaniline (1.0 equivalent) in acetonitrile, add concentrated HCl (2.0 equivalents), CuCl₂ (5 mol %), and DABSO (0.6 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add tert-butyl nitrite (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or LC-MS).

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Milder reaction conditions | Multi-step synthesis |

| High regioselectivity | Use of a nitrite reagent which can be hazardous |

| Good functional group tolerance | May require chromatographic purification |

Summary of Synthetic Routes

| Feature | Route 1: Direct Chlorosulfonation | Route 2: Sandmeyer-type Reaction |

| Starting Material | 2-Methylanisole | 4-Methoxy-3-methylaniline |

| Key Reagents | Chlorosulfonic acid | NaNO₂, HCl, DABSO, CuCl₂, t-BuONO |

| Reaction Type | Electrophilic Aromatic Substitution | Diazotization followed by catalyzed substitution |

| Number of Steps | One | Two (from the aniline) |

| Conditions | Harsh (strong acid) | Mild |

| Selectivity | Good, but potential for isomers | Excellent |

| Purification | Recrystallization/Distillation | Column Chromatography |

Conclusion

Both direct chlorosulfonation of 2-methylanisole and the Sandmeyer-type reaction of 4-methoxy-3-methylaniline represent viable and effective methods for the synthesis of this compound. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, purity requirements, and available resources. For large-scale, cost-effective production where the starting material is readily available, direct chlorosulfonation may be preferred. For syntheses requiring higher selectivity and milder conditions, particularly in the context of complex molecules with sensitive functional groups, the Sandmeyer-type reaction offers a superior alternative.

References

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951–5955. [Link]

-

Antipova, A. A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

-

Organic Chemistry Portal. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]

-

Antipova, A. A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

-

Bayle, E. D., Igoe, N., & Fish, P. V. (2016). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 93, 324-341. [Link]

- Google Patents. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.

-

Organic Syntheses. Methanesulfonyl chloride. [Link]

-

National Center for Biotechnology Information. Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. [Link]

-

Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

-

National Center for Biotechnology Information. 4-Methoxybenzenesulfonyl chloride. [Link]

-

PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. [Link]

-

National Center for Biotechnology Information. 2-Methylanisole. [Link]

-

Amerigo Scientific. This compound. [Link]

-

National Center for Biotechnology Information. 3-Chloro-2-methylanisole. [Link]

Sources

- 1. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 578-58-5: 2-Methylanisole | CymitQuimica [cymitquimica.com]

- 3. 2-甲基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 8. pure.mpg.de [pure.mpg.de]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Stability and Storage of 4-Methoxy-3-methylbenzenesulfonyl Chloride

For researchers, scientists, and professionals in the field of drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 4-Methoxy-3-methylbenzenesulfonyl chloride, a key building block in synthetic chemistry. Understanding the factors that influence its degradation is crucial for ensuring experimental reproducibility, maximizing yield, and maintaining a safe laboratory environment.

Core Chemical Properties and Inherent Reactivity

This compound (MMBSC) is an aromatic sulfonyl chloride characterized by the presence of a reactive sulfonyl chloride group (-SO₂Cl) attached to a benzene ring, which is further substituted with a methoxy and a methyl group. Its molecular structure dictates its reactivity and stability profile.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₃S | [1] |

| Molecular Weight | 220.67 g/mol | |

| Appearance | Solid | |

| Melting Point | Not specified for this isomer, but related compounds are solids. |

The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes MMBSC highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility but also the primary driver of its instability.

Critical Factors Governing Stability

The stability of this compound is predominantly influenced by three environmental factors: moisture, temperature, and light.

Moisture: The Primary Degradation Pathway

The most significant factor affecting the stability of MMBSC is exposure to moisture. Sulfonyl chlorides readily react with water in a vigorous and exothermic hydrolysis reaction to yield the corresponding sulfonic acid and hydrochloric acid.[2][3][4] This degradation pathway is irreversible and renders the reagent useless for most synthetic applications.

Mechanism of Hydrolysis:

Caption: General workflow for stability testing of MMBSC.

Protocol for Assessing Hydrolytic Stability

-

Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).

-

Initial Analysis (t=0): Analyze the initial concentration and purity of the stock solution using a validated HPLC or GC-MS method. [5][6][7]3. Stress Condition: Spike a known volume of the stock solution into a buffered aqueous solution at a specific pH (e.g., pH 4, 7, and 9).

-

Time Points: At regular intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot with the initial aprotic solvent.

-

Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining this compound and the appearance of the corresponding sulfonic acid.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the rate of hydrolysis.

Protocol for Assessing Thermal Stability

-

Sample Preparation: Place a known quantity of solid this compound into several sealed vials under an inert atmosphere.

-

Initial Analysis (t=0): Analyze a control sample that has not been heated to determine the initial purity.

-

Stress Condition: Place the vials in ovens set to different elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Time Points: At specified time points (e.g., 1, 3, 7, 14 days), remove a vial from each temperature.

-

Analysis: Allow the vials to cool to room temperature, then dissolve the contents in a suitable solvent and analyze by HPLC, GC-MS, or NMR to assess for degradation products. [5]6. Data Analysis: Compare the purity of the heated samples to the initial sample to determine the extent of thermal decomposition.

Protocol for Assessing Photostability

-

Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette or vial.

-

Initial Analysis (t=0): Analyze the initial concentration of the solution.

-

Stress Condition: Expose the sample to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific UV wavelength) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

-

Analysis: Analyze the exposed and control samples by HPLC or UV-Vis spectroscopy to measure any change in concentration or the appearance of new peaks.

-

Data Analysis: Compare the analytical data from the exposed and control samples to determine the extent of photodegradation.

Summary of Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2°C to 8°C | Minimizes thermal decomposition. [8][9][10] |

| Atmosphere | Dry, Inert (Nitrogen or Argon) | Prevents hydrolysis. |

| Container | Tightly Sealed, Opaque | Protects from moisture and light. [11] |

| Handling | Anhydrous Conditions | Prevents hydrolysis. [12] |

By adhering to these guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

- Sulfonyl halide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfonyl_halide]

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-11-19). [URL: https://www.sigmaaldrich.com/sds/sigma/471259]

- Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v - The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00418a022]

- Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? : r/chemhelp - Reddit. (2019-05-28). [URL: https://www.reddit.com/r/chemhelp/comments/bu6k1p/does_this_reaction_need_to_occur_in_under_dry/]

- Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00418a022]

- 4-methoxy-3-methyl-benzenesulfonyl chloride AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds006831]

- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem. [URL: https://www.benchchem.com/blog/stability-of-sulfonamides-a-comparative-guide-based-on-precursor-sulfonyl-chlorides/]

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Angewandte Chemie. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202004211]

- 4-Methoxybenzenesulfonyl chloride - Solubility of Things. [URL: https://www.solubilityofthings.com/water/alcohols/4-methoxybenzenesulfonyl-chloride]

- SAFETY DATA SHEET - TCI Chemicals. (2023-03-05). [URL: https://www.tcichemicals.com/GB/en/sds/M0802_EN_JP.pdf]

- 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_98-68-0.htm]

- A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1 | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01201a030]

- 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7401]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/00000_AC126140050]